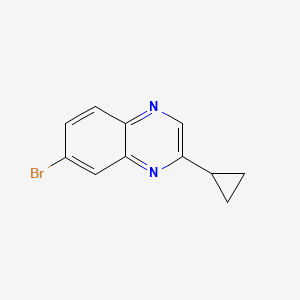
7-bromo-2-cyclopropylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-cyclopropylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing fused ring systems that have garnered significant attention due to their diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C11H9BrN2, and it has a molecular weight of 249.11 g/mol .
Vorbereitungsmethoden
The synthesis of 7-bromo-2-cyclopropylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound under specific conditions. One common method is the reaction of 2-bromoaniline with cyclopropyl ketone in the presence of a catalyst such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures . Industrial production methods often focus on optimizing yield and purity through the use of advanced catalytic systems and controlled reaction environments.
Analyse Chemischer Reaktionen
7-Bromo-2-cyclopropylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the bromine with groups like amines or thiols.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced to form different derivatives. Common oxidizing agents include potassium permanganate, while reducing agents like sodium borohydride can be used for reduction reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-cyclopropylquinoxaline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antibacterial, and antiviral agents
Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications.
Wirkmechanismus
The mechanism of action of 7-bromo-2-cyclopropylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
7-Bromo-2-cyclopropylquinoxaline can be compared with other quinoxaline derivatives, such as:
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: This compound is an intermediate in the synthesis of the drug Erdafitinib, used for treating urothelial carcinoma.
Quinalphos: An organophosphate insecticide with a quinoxaline structure.
Quizalofop-p-ethyl: A herbicide that also contains a quinoxaline moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H9BrN2 |
|---|---|
Molekulargewicht |
249.11 g/mol |
IUPAC-Name |
7-bromo-2-cyclopropylquinoxaline |
InChI |
InChI=1S/C11H9BrN2/c12-8-3-4-9-10(5-8)14-11(6-13-9)7-1-2-7/h3-7H,1-2H2 |
InChI-Schlüssel |
IYFCSHHWXWPFCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CN=C3C=CC(=CC3=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















